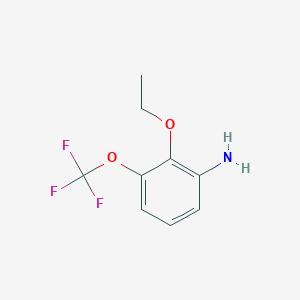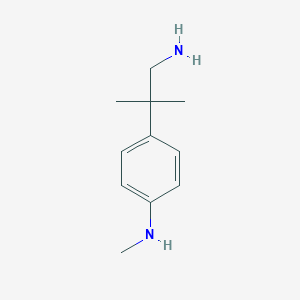
6-Bromo-3-carboxy-2-fluorophenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-3-carboxy-2-fluorophenylboronic acid: is an organoboron compound that features a boronic acid group attached to a phenyl ring substituted with bromine, carboxyl, and fluorine groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-carboxy-2-fluorophenylboronic acid typically involves the following steps:
Fluorination: Fluorine can be introduced via nucleophilic aromatic substitution using a fluorinating agent such as cesium fluoride (CsF) or potassium fluoride (KF).
Carboxylation: The carboxyl group can be introduced through carboxylation reactions, often using carbon dioxide (CO₂) under high pressure and temperature.
Boronic Acid Formation: The boronic acid group is typically introduced via a borylation reaction, often using a palladium-catalyzed process with bis(pinacolato)diboron (B₂pin₂) as the boron source.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically converting the boronic acid group to a hydroxyl group.
Reduction: Reduction reactions can target the carboxyl group, converting it to an aldehyde or alcohol.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.
Major Products
Oxidation: 6-Bromo-3-carboxy-2-fluorophenol.
Reduction: 6-Bromo-3-hydroxy-2-fluorophenylboronic acid.
Substitution: Various substituted phenylboronic acids depending on the substituent introduced.
科学的研究の応用
6-Bromo-3-carboxy-2-fluorophenylboronic acid is used in various scientific research applications:
Chemistry: As a reagent in Suzuki-Miyaura cross-coupling reactions to form complex organic molecules.
Biology: In the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: As an intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Industry: In the production of advanced materials and polymers with specific properties.
作用機序
The mechanism by which 6-Bromo-3-carboxy-2-fluorophenylboronic acid exerts its effects typically involves its role as a boronic acid reagent in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organic halide to form a new carbon-carbon bond. This process is crucial in the synthesis of complex organic molecules.
類似化合物との比較
Similar Compounds
- 5-Bromo-2-fluorophenylboronic acid
- 4-Bromo-3-carboxyphenylboronic acid
- 6-Bromo-2-fluorophenylboronic acid
Uniqueness
6-Bromo-3-carboxy-2-fluorophenylboronic acid is unique due to the specific arrangement of its substituents, which can influence its reactivity and the types of reactions it can undergo. The presence of both bromine and fluorine atoms, along with a carboxyl group, provides a versatile platform for further functionalization and synthesis of complex molecules.
特性
IUPAC Name |
3-borono-4-bromo-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BBrFO4/c9-4-2-1-3(7(11)12)6(10)5(4)8(13)14/h1-2,13-14H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOYTFLVFNPJDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)C(=O)O)Br)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BBrFO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.83 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Aminoethyl)amino]-4-bromobenzonitrile hydrochloride](/img/structure/B8118901.png)






![4-[(Benzylamino)methyl]piperidin-4-ol dihydrochloride](/img/structure/B8118941.png)
![[5-(Chloromethyl)pyridin-3-yl]boronic acid](/img/structure/B8118944.png)
![[4-(3-Chloropropyl)phenyl]boronic acid](/img/structure/B8118956.png)
![3-[2-(Dimethylamino)ethanesulfonamido]phenylboronic acid](/img/structure/B8118959.png)

